An In-depth Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C5,d1
An In-depth Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C5,d1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3-methyl-2-oxobutanoate-13C5,d1, the isotopically labeled form of sodium α-ketoisovalerate, is a crucial tool in metabolic research. This stable, non-radioactive tracer enables the precise tracking of the metabolic fate of the branched-chain amino acid (BCAA) valine and its precursor, α-ketoisovalerate, in vivo and in vitro. Its applications are particularly prominent in the fields of protein NMR spectroscopy for structural and dynamic studies, and in metabolic flux analysis to quantify the activity of metabolic pathways. This technical guide provides a comprehensive overview of its properties, synthesis, experimental applications, and data analysis, serving as a core resource for researchers leveraging stable isotope tracers in their work.
Introduction
Sodium 3-methyl-2-oxobutanoate (B1236294), also known as sodium α-ketoisovalerate, is a key intermediate in the biosynthesis and degradation of the essential branched-chain amino acid, valine.[1] The isotopically labeled version, Sodium 3-methyl-2-oxobutanoate-13C5,d1, incorporates five Carbon-13 (¹³C) atoms and one deuterium (B1214612) (d) atom, rendering it distinguishable from its endogenous, unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This property allows it to be used as a metabolic tracer to elucidate the complex pathways of BCAA metabolism, which are often dysregulated in metabolic diseases such as obesity and diabetes, as well as in certain types of cancer.[3]
The use of stable isotope-labeled compounds like Sodium 3-methyl-2-oxobutanoate-13C5,d1 offers significant advantages over radioactive isotopes, primarily in terms of safety and the ability to conduct studies in humans.[4] This guide will delve into the technical details of utilizing this powerful research tool, from its synthesis to its application in cutting-edge research methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of Sodium 3-methyl-2-oxobutanoate and its labeled variant is presented in Table 1. These properties are essential for designing experiments, preparing solutions, and interpreting analytical data.
| Property | Value | Reference |
| Chemical Formula | C₅H₇NaO₃ | [5] |
| Labeled Formula | ¹³C₅H₇DNaO₃ | Inferred |
| Molecular Weight (Unlabeled) | 138.09 g/mol | [5] |
| Molecular Weight (Labeled) | 144.07 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water | [5] |
| Storage | -20°C, protect from light | [6] |
| CAS Number (Labeled) | 420095-74-5 | [2] |
| Synonyms | Sodium α-ketoisovalerate-13C5,d1, Sodium dimethylpyruvate-13C5,d1 | [6] |
Synthesis
General Chemical Synthesis Approach
A plausible chemical synthesis route would involve the use of ¹³C- and deuterium-labeled precursors. A general strategy could be:
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Starting Material: A fully ¹³C-labeled isobutyryl derivative, such as [¹³C₄]isobutyryl chloride.
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Introduction of Deuterium: Deuterium can be introduced at the α-position via an enolate intermediate. For example, reaction of the labeled isobutyryl derivative with a strong base in the presence of a deuterium source (e.g., D₂O).
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Formation of the α-keto acid: The resulting α-deuterated, ¹³C-labeled isobutyryl derivative can then be oxidized to form the corresponding α-keto acid.
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Salt Formation: Finally, reaction with sodium hydroxide (B78521) or sodium bicarbonate would yield the desired sodium salt.
This approach is a generalized representation, and specific reaction conditions would require optimization.
General Enzymatic Synthesis Approach
Enzymatic synthesis offers high specificity and can be a more direct route. A potential enzymatic pathway could involve:
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Precursor: Use of a ¹³C-labeled valine precursor.
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Enzymatic Conversion: Employing a transaminase or an amino acid oxidase enzyme to convert the labeled valine precursor into the corresponding α-keto acid. The reaction would be carried out in a deuterated buffer to facilitate deuterium incorporation.
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Purification: The resulting labeled α-keto acid would then be purified from the reaction mixture.
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Salt Formation: Conversion to the sodium salt would follow as in the chemical synthesis.
The choice of enzyme and reaction conditions would be critical for achieving high yield and isotopic enrichment.
Experimental Applications and Protocols
Sodium 3-methyl-2-oxobutanoate-13C5,d1 is primarily used in two major research areas: protein NMR spectroscopy and metabolic flux analysis.
Protein NMR Spectroscopy
In protein NMR, labeled α-ketoisovalerate is used as a precursor to introduce ¹³C-labeled valine and leucine (B10760876) residues into proteins expressed in bacterial or mammalian cells.[7][8] This selective labeling is crucial for simplifying complex NMR spectra of large proteins and for studying protein structure, dynamics, and interactions.[9]
Caption: Workflow for selective isotope labeling of proteins for NMR studies.
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Media Preparation: Prepare M9 minimal medium. For perdeuterated samples, D₂O should be used as the solvent.
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Cell Growth: Inoculate the medium with the appropriate E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
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Precursor Addition: Approximately one hour before inducing protein expression, add Sodium 3-methyl-2-oxobutanoate-13C5,d1 to the culture medium to a final concentration of 50-100 mg/L.[10]
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Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
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Harvesting: Continue the culture for the desired expression time (typically 4-16 hours) at a reduced temperature (e.g., 18-25°C). Harvest the cells by centrifugation.
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Purification: Resuspend the cell pellet and lyse the cells. Purify the isotopically labeled protein using standard chromatography techniques.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a ¹³C-labeled substrate like Sodium 3-methyl-2-oxobutanoate-13C5,d1 and measuring the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through metabolic pathways.
Caption: Logical workflow of a metabolic flux analysis experiment.
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Cell Culture: Culture cells of interest in a suitable medium to a desired confluency.
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Tracer Introduction: Replace the standard medium with a medium containing a known concentration of Sodium 3-methyl-2-oxobutanoate-13C5,d1.
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Isotopic Steady State: Incubate the cells for a sufficient period to allow the intracellular metabolites to reach isotopic steady state. The time required will depend on the cell type and the specific pathways being investigated.
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Metabolite Extraction: Rapidly quench metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
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Sample Preparation: Collect the cell extracts and prepare them for analysis by either LC-MS/MS or NMR.
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Data Acquisition:
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LC-MS/MS: Analyze the extracts to determine the mass isotopomer distributions of key metabolites in the BCAA pathways.
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NMR: Acquire 1D and 2D NMR spectra to determine the positional isotopic enrichment of metabolites.
-
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured isotopomer data to a metabolic model and calculate the reaction fluxes.
Data Presentation and Analysis
Quantitative data from experiments using Sodium 3-methyl-2-oxobutanoate-13C5,d1 should be presented in a clear and structured manner to facilitate interpretation and comparison across different studies.
Example Data from Metabolic Flux Analysis
The following table illustrates how quantitative flux data from an MFA study could be presented. The values are hypothetical and serve as an example.
| Metabolic Flux | Control Condition (nmol/10⁶ cells/hr) | Treated Condition (nmol/10⁶ cells/hr) | Fold Change | p-value |
| Valine uptake | 50.2 ± 4.5 | 75.8 ± 6.1 | 1.51 | <0.01 |
| α-ketoisovalerate -> Valine | 25.1 ± 2.3 | 30.5 ± 2.9 | 1.21 | >0.05 |
| α-ketoisovalerate oxidation | 15.7 ± 1.8 | 35.2 ± 3.4 | 2.24 | <0.001 |
| Leucine synthesis from α-ketoisovalerate | 2.1 ± 0.3 | 2.3 ± 0.4 | 1.10 | >0.05 |
Signaling Pathway Visualization
Understanding the metabolic fate of Sodium 3-methyl-2-oxobutanoate-13C5,d1 requires visualizing its integration into the broader metabolic network. The following diagram illustrates the central role of α-ketoisovalerate in BCAA metabolism.
References
- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and modification of enzymes in the 2-ketoisovalerate biosynthesis pathway of Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-7317-0.5 [isotope.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. itqb.unl.pt [itqb.unl.pt]
- 10. Amino acid metabolism in the human fetus at term: leucine, valine, and methionine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
